![molecular formula C6H10ClN3O B13505325 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B13505325.png)
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is a chemical compound that features a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an isocyanate can lead to the formation of the oxadiazole ring. Subsequent reactions introduce the pyrrolidine ring, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxadiazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
科学研究应用
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of oxadiazole and pyrrolidine derivatives on various biological systems. It may serve as a probe or a lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical and biological applications.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their bioactivity.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is unique due to the combination of the oxadiazole and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its hydrochloride form further enhances its solubility and usability in various contexts.
属性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC 名称 |
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H/t5-;/m1./s1 |
InChI 键 |
VJGIVSASVAANOX-NUBCRITNSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=NC=NO2.Cl |
规范 SMILES |
C1CC(NC1)C2=NC=NO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


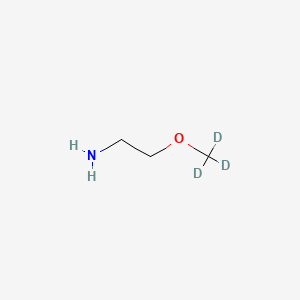
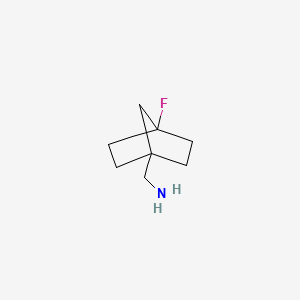
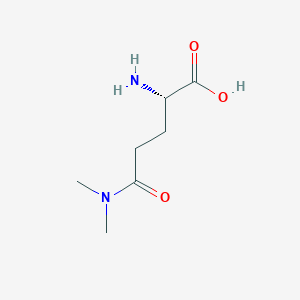
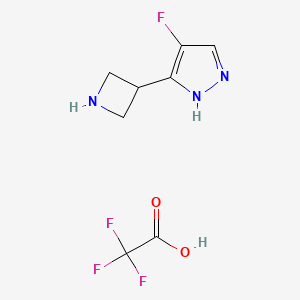


![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
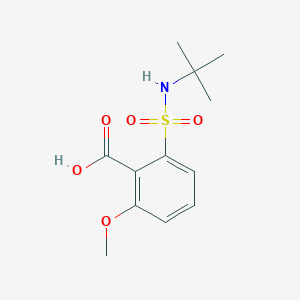
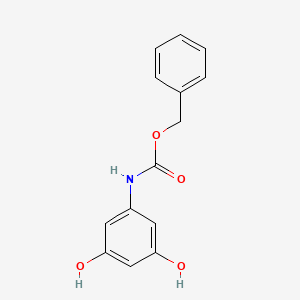

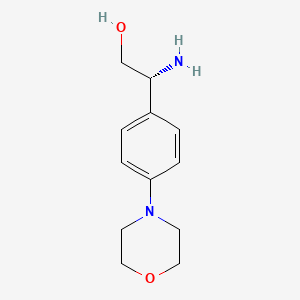
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
